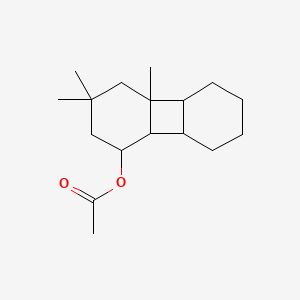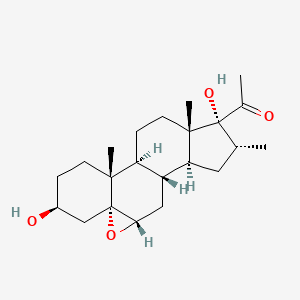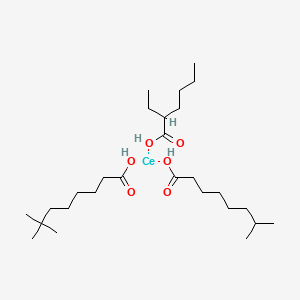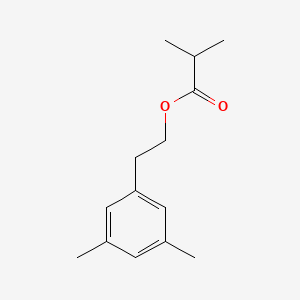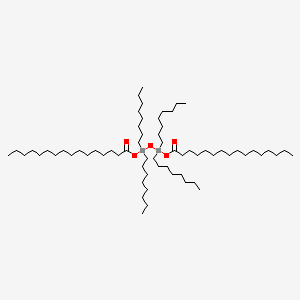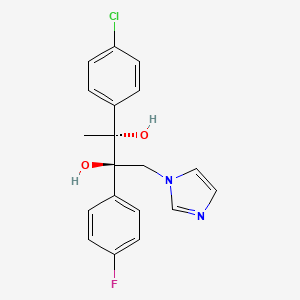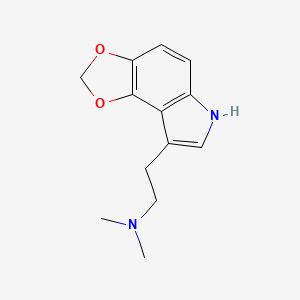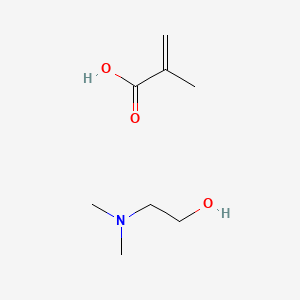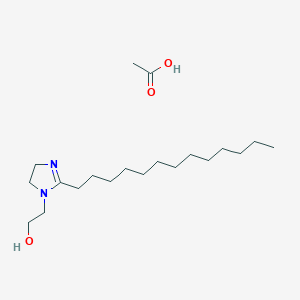
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate typically involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride. This intermediate is then reacted with tridecyl bromide to form the desired product . The reaction conditions often include stirring the mixture at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Anion exchange can be achieved using salts like sodium chloride (NaCl) or potassium bromide (KBr).
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of new ionic liquids with different anions.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the stability and activity of biomolecules, making it useful in applications such as drug delivery and antimicrobial treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis-(2-hydroxyethyl)-imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with hydrophobic substances. This makes it particularly useful in applications requiring the dissolution of non-polar compounds .
Eigenschaften
CAS-Nummer |
94023-43-5 |
|---|---|
Molekularformel |
C18H36N2O.C2H4O2 C20H40N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RHEIWBLLWLGOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


